molecular formula C23H21N5O4 B2513377 (E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide CAS No. 946227-47-0

(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide

Cat. No. B2513377
CAS RN: 946227-47-0
M. Wt: 431.452
InChI Key: OXRWBFRJTHLOCY-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acrylamide derivative, which means it contains a functional group derived from acrylic acid, with additional functional groups attached to it. The molecule also contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a p-tolyl group, and a 3,4-dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The p-tolyl group is a group derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .

Scientific Research Applications

Antitumor Activity and Molecular Docking Studies

Research has demonstrated the synthesis of novel pyrimidinopyrazole derivatives showing outstanding in vitro antitumor activity against HepG2 cell lines. Molecular docking using Auto Dock tools has been utilized to evaluate the interaction of these compounds with biological targets, revealing significant interaction energy scores. DFT studies on these compounds have provided insights into their molecular structure, stability, and bioactivity potential (Fahim, Elshikh, & Darwish, 2019).

Synthesis and Biological Evaluation as Anticancer Agents

A series of novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and 5-lipoxygenase activity, an enzyme linked to inflammatory processes (Rahmouni et al., 2016).

Antioxidant and Neuroprotective Activities

The synthesis of indane-amide substituted derivatives, including pyrazole, pyrimidine, and other heterocyclic compounds, has been explored for their antioxidant activities. Some of these compounds exhibited promising antioxidant properties, highlighting their potential in developing neuroprotective agents for conditions like Alzheimer's disease (Mohamed & El-Sayed, 2019).

Antimicrobial and Insecticidal Potential

New heterocycles incorporating the pyrazolopyridine moiety have shown significant antimicrobial activity. Additionally, the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation has been investigated for their insecticidal and antibacterial potential, offering a new avenue for the development of pest control agents (Deohate & Palaspagar, 2020).

Drug Design and FGFR Inhibition

The compound 1-[(3S)-3-[4-Amino-3-[2-(3,5-dimethoxyphenyl)ethynyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-pyrrolidinyl]-2-propen-1-one (TAS-120) has been identified as an irreversible inhibitor of the fibroblast growth factor receptor (FGFR) family. This research provides insights into the drug's reactivity and the first irreversible FGFR1 structure, highlighting its significance in targeted cancer therapy (Kalyukina et al., 2019).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-15-4-8-17(9-5-15)28-22-18(13-25-28)23(30)27(14-24-22)26-21(29)11-7-16-6-10-19(31-2)20(12-16)32-3/h4-14H,1-3H3,(H,26,29)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRWBFRJTHLOCY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.